6-O-Malonylglycitin
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Overview
Description
6-O-Malonylglycitin is a glycosyloxyisoflavone that is glycitin substituted by a malonyl group at position 6’'. It is a naturally occurring compound found in soybeans (Glycine max) and is part of the isoflavone family, which are known for their various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Malonylglycitin involves the malonylation of glycitin. This process typically uses malonyl-CoA as the acyl donor and isoflavone 7-O-glucosides as acceptors. The reaction is catalyzed by malonyl-CoA:flavonoid acyltransferases (MaTs), specifically GmMaT2 and GmMaT4 .
Industrial Production Methods
Industrial production of this compound is generally achieved through the extraction from soybeans. The process involves the isolation of isoflavones from soybean extracts, followed by purification steps to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-O-Malonylglycitin undergoes various chemical reactions, including:
Hydrolysis: The malonyl group can be hydrolyzed to yield glycitin.
Oxidation and Reduction: These reactions can modify the phenolic structure of the compound.
Substitution: The hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride.
Major Products Formed
Hydrolysis: Glycitin and malonic acid.
Oxidation: Various oxidized derivatives of the isoflavone structure.
Reduction: Reduced forms of the isoflavone.
Scientific Research Applications
6-O-Malonylglycitin has several scientific research applications:
Chemistry: Used as a model compound to study isoflavone chemistry and reactions.
Biology: Investigated for its role in plant metabolism and interactions with the environment.
Medicine: Studied for its potential health benefits, including antioxidant, anticancer, and bone density-enhancing effects.
Industry: Used in the development of functional foods and nutraceuticals
Mechanism of Action
6-O-Malonylglycitin exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Estrogenic Activity: It can bind to estrogen receptors and modulate their activity.
Enzyme Inhibition: Inhibits enzymes like β-glucosidase, affecting carbohydrate metabolism.
Comparison with Similar Compounds
Similar Compounds
- Malonyldaidzin
- Malonylgenistin
- Glycitin
Uniqueness
6-O-Malonylglycitin is unique due to its specific malonylation at the 6’’ position, which imparts distinct biological activities and stability compared to its non-malonylated counterparts .
Properties
Molecular Formula |
C15H22N2Na2O17P2 |
---|---|
Molecular Weight |
610.27 g/mol |
IUPAC Name |
disodium;[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9+,10+,11?,12-,13-,14-;;/m1../s1 |
InChI Key |
PKJQEQVCYGYYMM-KZFQHLAPSA-L |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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